2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
CAS No.: 1797344-46-7
Cat. No.: VC4226676
Molecular Formula: C18H18ClFN2O2
Molecular Weight: 348.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797344-46-7 |
|---|---|
| Molecular Formula | C18H18ClFN2O2 |
| Molecular Weight | 348.8 |
| IUPAC Name | 2-chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H18ClFN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-7-2-12(20)10-17(16)19/h2-7,10,15H,8-9,11H2,1H3,(H,21,23) |
| Standard InChI Key | DDDUPLKMNQRNMQ-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Introduction
2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the CAS number 1797344-46-7. It belongs to the class of benzamides, which are known for their diverse pharmacological activities. This compound is characterized by its molecular formula, C18H18ClFN2O2, and a molecular weight of 348.8 g/mol.
Synthesis and Preparation
The synthesis of 2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of a 2-chloro-4-fluorobenzoyl chloride with a 4-(3-methoxypyrrolidin-1-yl)aniline in the presence of a suitable base and solvent. The choice of base and solvent can significantly affect the yield and purity of the final product.
Synthesis Steps
-
Preparation of Starting Materials: Synthesize or obtain 2-chloro-4-fluorobenzoyl chloride and 4-(3-methoxypyrrolidin-1-yl)aniline.
-
Coupling Reaction: React the benzoyl chloride with the aniline in a suitable solvent (e.g., dichloromethane or acetonitrile) using a base like triethylamine or pyridine.
-
Purification: Purify the resulting product using techniques such as column chromatography or recrystallization.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume